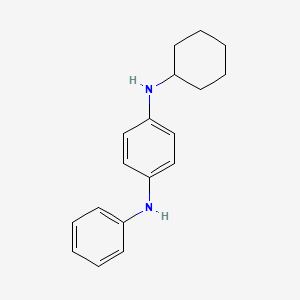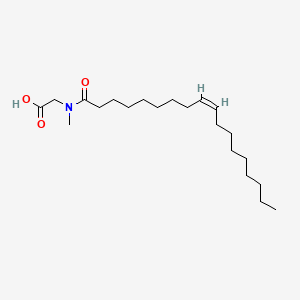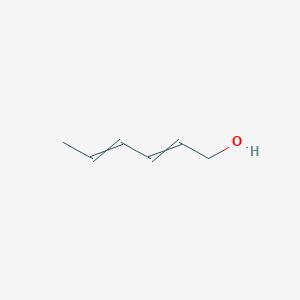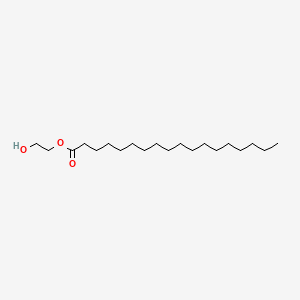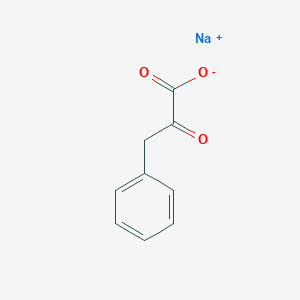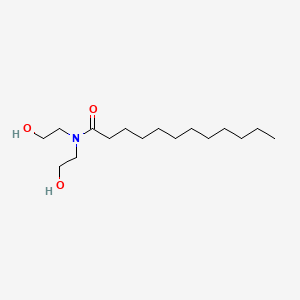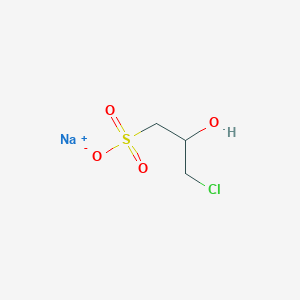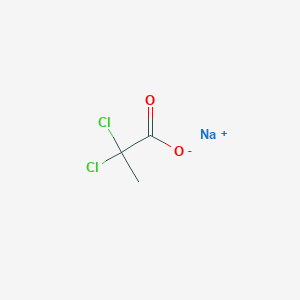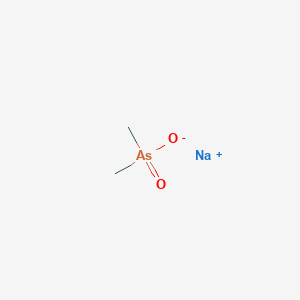
sodium;dimethylarsinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “sodium;dimethylarsinate” is a significant chemical entity with diverse applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;dimethylarsinate involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of high-purity reagents and controlled environments to ensure the desired chemical structure is achieved. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous flow systems, and automated monitoring to maintain consistency and quality. The industrial production methods are designed to optimize yield and minimize waste, ensuring an efficient and sustainable process.
Chemical Reactions Analysis
Types of Reactions: sodium;dimethylarsinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its behavior and reactivity in different environments.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often require specific solvents, temperature ranges, and pressure settings to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
sodium;dimethylarsinate has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is explored for its therapeutic potential and its role in drug development. Industrially, it is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of sodium;dimethylarsinate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, altering their activity and function. The pathways involved may include enzymatic reactions, signal transduction processes, and other biochemical mechanisms that are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds: sodium;dimethylarsinate can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with comparable chemical structures and reactivity profiles. These compounds may share certain properties but differ in their specific applications and effects.
Uniqueness: The uniqueness of this compound lies in its distinct chemical properties and the specific ways it interacts with other molecules. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
sodium;dimethylarsinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQKEDIOMGYHEB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[As](=O)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6AsNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3S,4R)-4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol hydrochloride](/img/structure/B7820480.png)

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B7820496.png)
